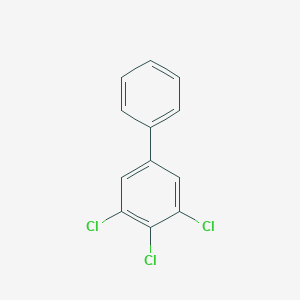

3,4,5-Trichlorobiphenyl

Übersicht

Beschreibung

3,4,5-Trichlorobiphenyl is a polychlorinated biphenyl, a group of synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorobiphenyl can be synthesized through various methods, including the chlorination of biphenyl under controlled conditions. One common method involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms on the biphenyl ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trichlorobiphenyl undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or thiol groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include sodium hydroxide and thiol compounds.

Major Products Formed

Oxidation: Chlorobenzoic acids, hydroxy-polychlorobiphenyls.

Reduction: Biphenyl, dichlorobiphenyl.

Substitution: Hydroxy-polychlorobiphenyls, thiol-polychlorobiphenyls.

Wissenschaftliche Forschungsanwendungen

Analytical Methods for Detection

The detection and quantification of 3,4,5-Trichlorobiphenyl in environmental samples are crucial for assessing its impact. Various advanced analytical techniques have been developed:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for detecting PCBs due to its sensitivity and specificity. A study demonstrated the effectiveness of a triple quadrupole GC-MS system using Multiple Reaction Monitoring (MRM) mode for the sensitive detection of organochlorine pesticides and PCBs, including TCB. The method showed enhanced selectivity and lower detection limits compared to traditional methods like EPA Method 608 .

- Method 8082A: This EPA method allows for the determination of PCBs in various matrices using gas chromatography with electron capture detection (ECD). It provides a framework for analyzing PCB congeners, including TCB, by utilizing capillary columns that enhance resolution and sensitivity .

Environmental Degradation Studies

Research has focused on the degradation of TCB in various environments:

- Ozone Oxidation: A study investigated the degradation of trichlorobiphenyls in wastewater using ozone treatment. The results indicated that TCB could be effectively degraded with appropriate ozone doses, suggesting a viable method for treating PCB-contaminated wastewater .

- Biodegradation by Yeasts: Another study explored the ability of wild yeasts to degrade chlorinated biphenyls, including TCB. The research identified specific yeast strains capable of utilizing TCB as a carbon source, demonstrating potential for bioremediation applications in contaminated sites .

Toxicological Studies and Health Implications

This compound has been associated with various health risks due to its toxicological profile:

- Health Effects: Research indicates that exposure to PCBs can lead to adverse health effects, including endocrine disruption and carcinogenicity. The World Health Organization has compiled data on the human health aspects of PCBs, emphasizing the need for monitoring and regulation .

Case Study 1: PCB Contamination in Urban Soils

A study conducted in an urban area revealed significant levels of TCB in soil samples collected from industrial sites. The analysis was performed using GC-MS techniques that confirmed the presence of multiple PCB congeners. Remediation efforts included soil washing and bioremediation strategies involving selected microbial strains.

Case Study 2: Wastewater Treatment Facilities

At a wastewater treatment facility known for handling industrial effluents containing PCBs, researchers monitored the effectiveness of ozone oxidation treatments. Results showed a marked reduction in TCB concentrations post-treatment, validating the method's efficacy as part of a comprehensive pollution management strategy.

Wirkmechanismus

The mechanism of action of 3,4,5-Trichlorobiphenyl involves its interaction with the aryl hydrocarbon receptor. This interaction disrupts cellular function by altering the transcription of genes, primarily by inducing the expression of hepatic Phase I and Phase II enzymes, especially those of the cytochrome P450 family . This leads to various toxic effects, including endocrine disruption and carcinogenicity .

Vergleich Mit ähnlichen Verbindungen

3,4,5-Trichlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

2,4,5-Trichlorobiphenyl: Similar in structure but differs in the position of chlorine atoms.

3,4’,5-Trichlorobiphenyl: Another isomer with chlorine atoms in different positions.

2,3,4,5-Tetrachlorobiphenyl: Contains an additional chlorine atom compared to this compound.

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .

Biologische Aktivität

3,4,5-Trichlorobiphenyl (PCB No. 21) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that have been widely studied due to their environmental persistence and potential health effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula : C₁₂H₇Cl₃

- Molecular Weight : 257.55 g/mol

- CAS Number : 55702-46-0

This compound exerts its biological effects primarily through interactions with various cellular pathways:

- Endocrine Disruption : PCBs are known to act as endocrine disruptors. Studies have shown that this compound can influence steroidogenesis by upregulating the expression of genes involved in cortisol and aldosterone synthesis in human adrenocortical cells. This effect is mediated through the stabilization of mRNA rather than direct transcriptional activation via the aryl hydrocarbon receptor (AhR) pathway .

- Genotoxicity : Research indicates that PCBs can induce DNA damage and oxidative stress. In vitro studies have demonstrated that this compound can cause DNA strand breaks in liver cells, contributing to its potential carcinogenicity .

Toxicological Effects

The toxicological profile of this compound includes a range of adverse health effects:

- Carcinogenic Potential : Epidemiological studies have linked PCB exposure to increased cancer incidence. For instance, workers exposed to PCB mixtures showed elevated rates of liver cancer and other malignancies . The 'Yusho' disease incident in Japan highlighted significant cancer risks associated with PCB exposure from contaminated cooking oil .

- Neurotoxicity and Immune Suppression : Animal studies have reported neurotoxic effects and immune system alterations following exposure to PCBs. These include changes in behavior and immune response modulation .

Yusho Disease

The Yusho incident in Japan involved a population exposed to PCB-contaminated cooking oil. Subsequent studies revealed a statistically significant increase in liver cancer and overall cancer mortality among affected individuals. Specifically, the incidence of primary liver cancer was nearly five times higher than expected .

Occupational Exposure Studies

A cohort study involving over 2,500 workers exposed to PCB mixtures during capacitor manufacturing found an elevated incidence of liver cancer deaths among female workers. This underscores the long-term health risks associated with PCB exposure in occupational settings .

Research Findings

Recent studies have provided insights into the biological activity and environmental behavior of this compound:

- Dechlorination Studies : Research on microbial dechlorination has shown that certain anaerobic bacteria can effectively degrade this compound under specific conditions, suggesting potential bioremediation pathways for PCB contamination .

- Metabolic Pathways : The metabolism of PCBs involves complex biotransformation processes leading to various metabolites that may exhibit different biological activities compared to their parent compounds. For instance, hydroxylated metabolites have been identified as reactive intermediates with potential toxic effects .

- Biological Enrichment Predictions : Advanced modeling techniques have been employed to predict the biological enrichment and bioaccumulation potential of modified PCB compounds. These studies aim to design less harmful alternatives while maintaining effective chemical properties .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Endocrine Disruption | Alters steroid hormone synthesis through mRNA stabilization |

| Genotoxicity | Induces DNA strand breaks and oxidative stress |

| Carcinogenic Potential | Linked to increased cancer incidence in occupational and environmental exposures |

| Neurotoxicity | Associated with behavioral changes and immune system alterations |

| Microbial Dechlorination | Certain bacteria can degrade this compound under anaerobic conditions |

Eigenschaften

IUPAC Name |

1,2,3-trichloro-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFZSQRJGZHMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074176 | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53555-66-1 | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ4JMT31P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the metabolic fate of 3,4,5-Trichlorobiphenyl in biological systems?

A2: Studies using the fungus Aspergillus niger show that this compound undergoes biotransformation, although at a slower rate compared to less chlorinated biphenyls. [] The fungus primarily metabolizes it into mono- and di-hydroxy biphenyls. [] These hydroxylated metabolites, while more water-soluble, can still exhibit endocrine-disrupting effects. []

Q2: What is the impact of the degree of chlorination on the biodegradation of biphenyls?

A3: Research indicates a clear trend: higher chlorination hinders biodegradation. [] While biphenyl and less chlorinated congeners like 2-chlorobiphenyl and 4-chlorobiphenyl are readily transformed by Aspergillus niger, this compound shows slower metabolism. [] Highly chlorinated congeners like 3,3',4,4',5-pentachlorobiphenyl show almost no degradation under the same conditions. [] This suggests that the number and position of chlorine atoms significantly influence the biodegradability of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.